2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-26-14-5-2-4-13(12-14)16(23-7-10-27-11-8-23)17-19(25)24-20(29-17)21-18(22-24)15-6-3-9-28-15/h2-6,9,12,16,25H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPHCHGFTUGUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactionsThe morpholine ring is then incorporated via a Mannich-type reaction, which involves the condensation of formaldehyde, morpholine, and the intermediate compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and green chemistry principles can be employed to achieve scalable and environmentally friendly production processes .
Chemical Reactions Analysis
Step 1: Formation of the Triazolo-Thiazole Core
-
Key Reaction : Cyclization of a 1,2,4-triazole derivative with a thiazole precursor.
-
Mechanism : Acid-catalyzed bromination of an acetylpyrazole intermediate (as seen in similar triazolo-thiadiazine derivatives ) followed by nucleophilic substitution with a thiol-containing triazole derivative.
-
Conditions : Reflux in ethanol with triethylamine as a catalyst .
Step 3: Installation of the Morpholin-4-yl and 3-Methoxyphenyl Groups
-
Approach :
-
Morpholine Substitution : Reaction of an amine group with morpholine via amide coupling (e.g., using carbodiimides like EDC or DCC).
-
Aromatic Substitution : Suzuki-Miyaura coupling for the 3-methoxyphenyl group if a halide leaving group is present.
-
2.1. Triazolo-Thiazole Ring Formation
-
Key Reaction : Formation of the fused triazolo-thiazole system via condensation of a 1,2,4-triazole derivative with a thiazole precursor.
-
Mechanism :
| Reagent | Role | Conditions |
|---|---|---|
| 3-bromoacetylpyrazole | Electrophilic substrate | Reflux in ethanol, Et3N |
| 4-amino-1,2,4-triazole-3-thiol | Nucleophile | 5–7 h reaction time |
2.2. Morpholine Substitution
-
Reaction : Amide coupling between a carboxylic acid derivative and morpholine.
-
Mechanism :
-
Activation of the carboxylic acid (e.g., using DCC/DMAP) to form an intermediate (e.g., imidazolide), followed by nucleophilic attack by morpholine’s secondary amine.
-
| Reagent | Role | Conditions |
|---|---|---|
| DCC | Carbodiimide | THF, rt |
| DMAP | Catalyst | 1–2 h |
| Morpholine | Nucleophile | Overnight stirring |
2.3. Furan-2-yl Group Installation
-
Reaction : Electrophilic substitution on the furan ring (e.g., Friedel-Crafts alkylation).
-
Mechanism :
-
Generation of an electrophilic species (e.g., acylium ion) that reacts with the electron-rich furan ring.
-
Biological Implications
While direct biological data for this compound are not available in the provided sources, analogous 1,2,4-triazole derivatives exhibit:
-
Antimicrobial Activity :
-
Cytotoxicity : Selective activity against cancer cell lines (e.g., MCF-7) with low toxicity to non-cancerous cells .
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, derivatives of triazole and thiazole compounds have shown significant cytotoxic effects against various cancer cell lines. Research indicates that the incorporation of morpholine and methoxyphenyl groups enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
In a study published in 2023, derivatives of similar triazole compounds were tested against MCF-7 breast cancer cells using the MTT assay. The results demonstrated that these compounds exhibited IC50 values in the micromolar range, indicating potent anti-cancer activity .
Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders. The morpholine group is known for its ability to cross the blood-brain barrier, making it a suitable candidate for developing treatments for conditions such as anxiety and depression.
Case Study:
A recent investigation into related compounds revealed that they could modulate neurotransmitter levels in animal models of anxiety. This suggests that 2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol may similarly influence neurochemical pathways .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It could potentially modulate neurotransmitter receptors, thereby influencing mood and behavior.
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolothiazole core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations:
- Morpholine vs. Piperazine : The morpholine group in the target compound likely improves aqueous solubility compared to the piperazine moiety in the fluorophenyl analog , as morpholine’s oxygen atom increases polarity. However, piperazine may enhance membrane permeability due to its basic nitrogen .
- Methoxy vs. In contrast, the 3-fluorophenyl group in the analog introduces electron-withdrawing effects, which could alter binding affinity.
- Core Heterocycle Differences : Triazolo[3,2-b]thiazoles (target compound) vs. triazolo[3,4-b]thiadiazoles : Thiadiazole cores are more electron-deficient, possibly influencing redox properties and metabolic stability.
Pharmacological and Physicochemical Comparisons
- Antifungal Activity : Triazolo-thiadiazoles with methoxyphenyl substituents (e.g., ) exhibit antifungal activity via molecular docking with 14-α-demethylase. The target compound’s hydroxyl group and morpholine moiety may enhance target binding but require experimental validation.
- Solubility and Bioavailability: The target compound’s morpholine group and hydroxyl moiety likely improve water solubility compared to non-polar analogs like fluorophenyl derivatives .
- Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via cyclocondensation or nucleophilic substitutions under mild conditions (70–80°C, PEG-400 solvent), suggesting feasible scalability for the target compound.
Biological Activity
The compound 2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule belonging to the class of triazolothiazoles . Its unique structure combines various functional groups, including a furan ring, a methoxyphenyl group, and a morpholine moiety. This combination is significant in medicinal chemistry due to its potential therapeutic effects and biological activities.
Chemical Structure
The structural formula of the compound can be represented as follows:
Anticancer Activity
Research has indicated that compounds within the triazolothiazole family exhibit promising anticancer properties . For instance, similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. In studies involving related triazole derivatives, compounds showed IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, suggesting that our compound may also possess similar efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Triazole Compound | HCT-116 | 2.6 |
| Related Triazole Compound | HepG2 | 1.4 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been evaluated. Similar triazole derivatives have shown significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. Molecular docking studies have suggested that the compound binds effectively to targets associated with cancer proliferation and microbial resistance mechanisms .
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- A study on thiazole derivatives demonstrated that modifications in the phenyl ring significantly enhanced anticancer activity through increased binding affinity to target proteins involved in cell cycle regulation.
- Another investigation focused on triazole-based conjugates , revealing their capacity to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. The IC50 values ranged from 1.95 to 4.24 µM for these derivatives, indicating strong potential for therapeutic applications against cancer .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for constructing the thiazolo[3,2-b][1,2,4]triazole core in derivatives like this compound?
- The synthesis typically involves multi-step reactions starting with thiazole and triazole ring formation via cyclization of thiourea derivatives or α-haloketones. Key steps include Mannich reactions or nucleophilic substitutions to introduce substituents like the 3-methoxyphenyl and morpholinyl groups. Reaction conditions (temperature, solvent, pH) must be tightly controlled to optimize yields and purity .
- Example Protocol :
- Step 1 : Synthesize the triazole-thiazole core via cyclization of thiourea with α-bromoketone under reflux in ethanol .
- Step 2 : Introduce morpholinyl and 3-methoxyphenyl groups via Mannich reaction using formaldehyde and morpholine, followed by Friedel-Crafts alkylation .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent integration and regiochemistry. 2D NMR (e.g., COSY, HSQC) resolves ambiguities from tautomerism in the triazole-thiazole system .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Validates functional groups (e.g., hydroxyl, morpholinyl C-O) .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Cytotoxicity Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Enzyme Inhibition Studies : Test against kinases or receptors (e.g., EGFR, serotonin receptors) using fluorometric or radiometric assays .
- Antimicrobial Screening : Agar dilution or microbroth dilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of the Mannich reaction to minimize by-products during morpholinyl group introduction?
- Catalyst Selection : Use Lewis acids (e.g., ZnCl2) or organocatalysts to direct regiochemistry .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the morpholine nitrogen .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during intermediate formation .
Q. How to resolve conflicting biological activity data between similar derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents)?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent electronic effects (e.g., electron-withdrawing F vs. electron-donating OCH3) on target binding .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to identify steric/electronic clashes .
- Mutagenesis Studies : Modify key residues in the target protein to validate binding hypotheses .
Q. What strategies stabilize this compound under physiological conditions (e.g., aqueous buffers, serum)?
- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance stability and bioavailability .
- Formulation Optimization : Use cyclodextrins or liposomal encapsulation to reduce hydrolysis .
- pH Adjustment : Buffer solutions (pH 6.5–7.4) minimize degradation of acid/base-sensitive groups .
Q. How to address discrepancies in NMR spectra caused by tautomerism in the triazole-thiazole system?
- Dynamic NMR Studies : Variable-temperature NMR identifies tautomeric equilibria (e.g., thione-thiol shifts) .
- Computational Modeling : DFT calculations predict dominant tautomers and guide spectral interpretation .
- Isotopic Labeling : Use 15N-labeled analogs to track nitrogen environment changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
